The synthesis of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid can be approached through several methods involving the formation of carbon-boron bonds. One common method is the reaction of cyclohexylmethylsulfamide with a suitable boron reagent under controlled conditions.
The molecular structure of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid consists of:
C1CCCCC1C(=O)N(S(=O)(=O)N)C2=CC=C(C=C2)B(O)O
.4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid can participate in various chemical reactions typical for boronic acids:
The mechanism of action for 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid primarily involves its ability to form reversible covalent bonds with diols, which is significant in biological contexts such as enzyme inhibition.
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is utilized in various scientific applications:
This compound exemplifies the versatility of boronic acids in synthetic chemistry, providing valuable pathways for research and development across multiple scientific domains.
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: